molecular formula C18H16N4O3S3 B2422420 1-(2,3-dimethoxyphenyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea CAS No. 1203343-55-8

1-(2,3-dimethoxyphenyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea

Cat. No.: B2422420
CAS No.: 1203343-55-8
M. Wt: 432.53
InChI Key: JFIVRWIUICYAMC-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea is a complex organic compound that features a combination of aromatic rings, thiazole groups, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea typically involves multi-step organic reactions. The process may start with the preparation of the 2,3-dimethoxyphenylamine and the 7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole) intermediates. These intermediates are then coupled using a urea-forming reaction under controlled conditions, such as the presence of a coupling agent like carbonyldiimidazole (CDI) or triphosgene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.

    Medicine: As a candidate for drug development, particularly for its potential anti-cancer or anti-inflammatory properties.

    Industry: As a precursor for the production of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d4,3-d’]bis(thiazole)-2-yl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

Uniqueness

1-(2,3-Dimethoxyphenyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea is unique due to its specific combination of functional groups and aromatic systems, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S3/c1-24-12-6-4-5-9(13(12)25-2)19-16(23)22-17-20-10-7-8-11-15(14(10)27-17)28-18(21-11)26-3/h4-8H,1-3H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIVRWIUICYAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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